molecular formula C18H29N3O2 B7933405 {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7933405
M. Wt: 319.4 g/mol
InChI Key: GFVQKPMGRXIXIO-UHFFFAOYSA-N
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Description

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a complex organic compound that features a cyclohexyl ring substituted with an aminoethyl group and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with an aminoethyl group through nucleophilic substitution reactions.

    Introduction of the Carbamic Acid Ester: The aminoethyl-substituted cyclohexyl intermediate is then reacted with benzyl chloroformate under basic conditions to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester undergoes several types of chemical reactions:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure provides specific properties that are valuable in various applications.

Mechanism of Action

The mechanism of action of {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with molecular targets such as enzymes or receptors. The amino and ester groups facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Amino-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
  • {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid methyl ester

Uniqueness

{4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of both amino and ester functional groups. This combination provides distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound {4-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative that has garnered attention for its potential pharmaceutical applications. Its unique structure, featuring a cyclohexyl ring and aminoethyl groups, suggests diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of approximately 305.415 g/mol. The presence of the cyclohexyl ring contributes to its hydrophobic characteristics, while the amino groups enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclohexyl Ring : Achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Amino-Ethyl Group : This step may involve nucleophilic substitution reactions.
  • Esterification : The final step involves reacting the amino-ethyl-cyclohexyl compound with benzyl alcohol under acidic or basic conditions.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in seizure models.
  • Antitumor Properties : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines.
  • Enzyme Inhibition : The compound may interact with enzymes such as acetylcholinesterase, indicating potential use in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profile of this carbamate derivative.

Compound NameStructure FeaturesBiological Activity
CarbamazepineCarbamate structure; aromatic ringAnticonvulsant
RivastigmineDual action on acetylcholinesteraseAlzheimer’s treatment
PhenobarbitalBarbiturate derivative; similar amine functionalitySedative/hypnotic

This table illustrates how the specific structural features of This compound may lead to distinct pharmacological profiles compared to other carbamates.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the anticancer effects of similar carbamate derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited GI50 values ranging from 15 to 30 μM against breast and prostate cancer cells, suggesting potential for further development in oncology ( ).
  • Neuroprotective Effects : Research has shown that compounds with similar structures can inhibit acetylcholinesterase, leading to increased acetylcholine levels in synapses, which is beneficial for cognitive function in Alzheimer's disease models ( ).
  • Antimicrobial Properties : Studies have reported that carbamate derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and E. faecalis, indicating their potential as antimicrobial agents ( ).

The mechanism of action for This compound is thought to involve:

  • Hydrogen Bonding : The amino groups can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The benzyl ester moiety enhances binding affinity through hydrophobic interactions.

Properties

IUPAC Name

benzyl N-[4-[2-aminoethyl(ethyl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-10-8-16(9-11-17)20-18(22)23-14-15-6-4-3-5-7-15/h3-7,16-17H,2,8-14,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVQKPMGRXIXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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